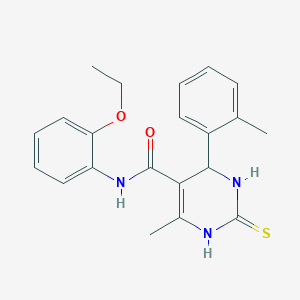
N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes ethoxyphenyl, methylphenyl, and thioxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with 2-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzamide
- N-(2-methoxyphenyl)acetamide
- N-(4-ethoxyphenyl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(2-ETHOXYPHENYL)-6-METHYL-4-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H23N3O2S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-6-methyl-4-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-17-12-8-7-11-16(17)23-20(25)18-14(3)22-21(27)24-19(18)15-10-6-5-9-13(15)2/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,27) |
InChI 键 |
KITAJKQEYKALIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3C)C |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)
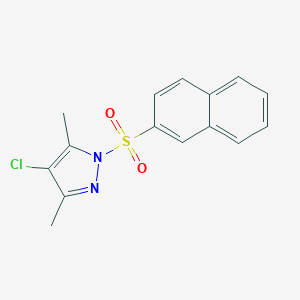
![4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289070.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
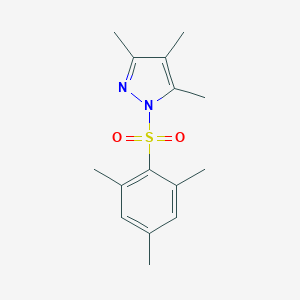
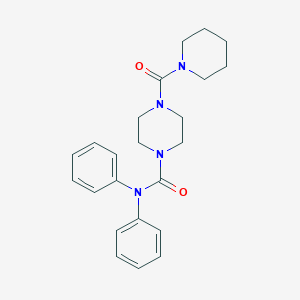
![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B289092.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)
![9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE](/img/structure/B289107.png)
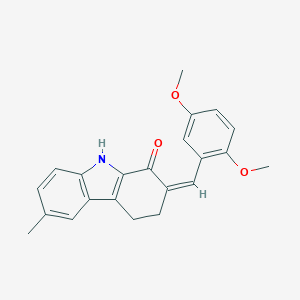
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
